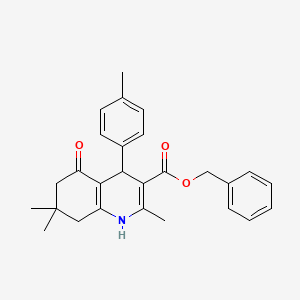![molecular formula C18H18FNOS B4895978 N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4895978.png)
N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide, commonly known as BF175, is a novel small molecule that has been gaining attention in the field of scientific research. This compound belongs to the class of acrylamides, which are widely used in various fields such as medicine, agriculture, and industry. BF175 has been found to have potential applications in cancer research, as well as in the study of other diseases.
Mecanismo De Acción
The mechanism of action of BF175 is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. BF175 has been found to inhibit the phosphorylation of Akt and mTOR, which are key proteins in this pathway. In addition, BF175 has been found to induce the expression of the tumor suppressor protein p53, which plays a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
BF175 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. BF175 has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, BF175 has been found to induce the expression of the heat shock protein Hsp70, which plays a role in cell survival under stress conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BF175 is its selectivity for cancer cells. It has been found to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. Another advantage of BF175 is its ability to inhibit the Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. However, one limitation of BF175 is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of BF175 and its potential side effects.
Direcciones Futuras
There are several future directions for BF175 research. One direction is to investigate its potential as a cancer therapy. BF175 could be tested in animal models to determine its efficacy and toxicity. Another direction is to investigate its potential in other diseases, such as neurodegenerative diseases and inflammatory diseases. BF175 could also be modified to improve its solubility and bioavailability. Finally, more research is needed to fully understand the mechanism of action of BF175 and its potential side effects.
Métodos De Síntesis
BF175 can be synthesized using a three-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 2-aminoethanethiol hydrochloride to form 2-(4-fluorophenylthio)ethanamine. The second step involves the reaction of the intermediate product with acryloyl chloride to form N-(2-(4-fluorophenylthio)ethyl)acrylamide. Finally, the third step involves the reaction of the product with benzyl chloride to form N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide.
Aplicaciones Científicas De Investigación
BF175 has been found to have potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BF175 has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, BF175 has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propiedades
IUPAC Name |
(E)-N-(2-benzylsulfanylethyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-17-9-6-15(7-10-17)8-11-18(21)20-12-13-22-14-16-4-2-1-3-5-16/h1-11H,12-14H2,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVFLZGOLQDFQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSCCNC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4895896.png)
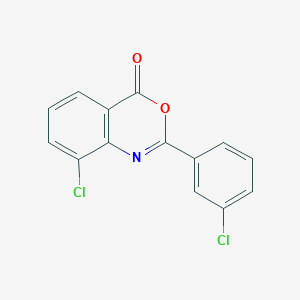
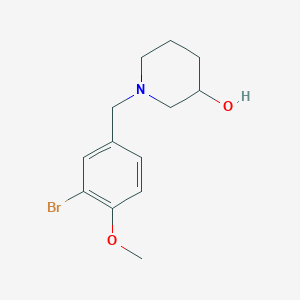
![5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
![ethyl [5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4895916.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)
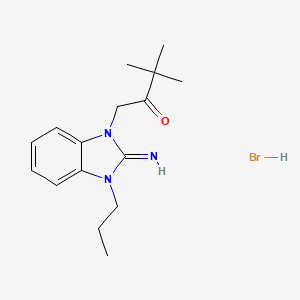
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
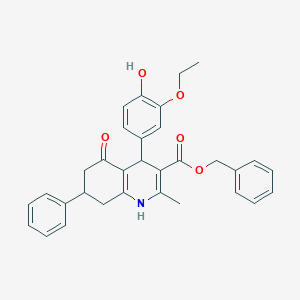
![[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4895940.png)
![4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4895949.png)
![9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4895964.png)
![1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B4895983.png)
